molecular formula C11H16ClNO B6185237 rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans CAS No. 2624109-22-2

rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans

Cat. No. B6185237
CAS RN: 2624109-22-2
M. Wt: 213.7
InChI Key:
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Description

Rac-(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans (RPMH-Cl), is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a chiral stereoisomer, meaning it has two enantiomers (RPMH-Cl and SPMH-Cl) that are mirror images of each other, but have different properties and effects. RPMH-Cl is known to be a potent inhibitor of several enzymes, including protein kinases, phosphatases, and proteases. It has also been used as a tool in the study of G-protein coupled receptors, as well as in the study of signal transduction pathways.

Scientific Research Applications

Rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans has been used in several scientific research applications due to its ability to inhibit several enzymes. For example, it has been used to study the function of protein kinases, phosphatases, and proteases. It has also been used to study the function of G-protein coupled receptors and signal transduction pathways. Additionally, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans has been used to study the structure and function of proteins, as well as to study the effects of drugs on proteins.

Mechanism of Action

Rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is a competitive inhibitor of several enzymes. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans has been found to inhibit several enzymes, including protein kinases, phosphatases, and proteases. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, depending on the enzyme and its role in the body. For example, inhibition of protein kinases can lead to decreased cell proliferation, while inhibition of phosphatases can lead to increased cell proliferation.

Advantages and Limitations for Lab Experiments

Rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying their function. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is a chiral stereoisomer, so it can only be used to study the effects of one enantiomer, and it is not possible to study the effects of both enantiomers simultaneously. Additionally, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans is a synthetic compound, so its effects may not be the same as those of naturally occurring compounds.

Future Directions

There are several potential future directions for rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans. One potential direction is to use it in combination with other compounds to study the effects of different combinations of compounds on enzymes. Additionally, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans could be used to study the effects of drugs on proteins and signal transduction pathways. Finally, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans could be used to study the effects of drugs on the body, such as their effects on cell proliferation and other physiological processes.

Synthesis Methods

Rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans can be synthesized through a multi-step process, starting with the reaction of 2-chloropyridine and 5-chloropiperidine in aqueous solution with potassium hydroxide. This reaction produces a mixture of two isomers, which are then separated by chromatography. The desired isomer, rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans, is then further reacted with hydrochloric acid to produce the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "Benzaldehyde", "2-pyrrolidinone", "Sodium borohydride", "L-(+)-tartaric acid", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 2-pyrrolidinone to form (2R,5R)-5-phenylpyrrolidin-2-one", "Step 2: Reduction of (2R,5R)-5-phenylpyrrolidin-2-one using sodium borohydride and L-(+)-tartaric acid as a chiral reducing agent to form (2R,5R)-5-phenylpyrrolidin-2-ol", "Step 3: Quaternization of (2R,5R)-5-phenylpyrrolidin-2-ol with hydrochloric acid in ethanol to form rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans" ] }

CAS RN

2624109-22-2

Product Name

rac-[(2R,5R)-5-phenylpyrrolidin-2-yl]methanol hydrochloride, trans

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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